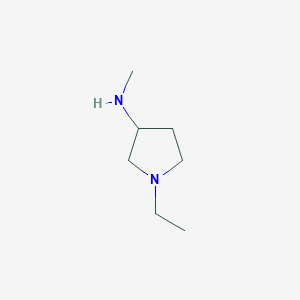
1-ethyl-N-methylpyrrolidin-3-amine
Overview
Description
1-ethyl-N-methylpyrrolidin-3-amine is a versatile chemical compound with a unique structure that allows for diverse applications. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry for the development of biologically active compounds .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-ethyl-n-methylpyrrolidin-3-amine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with different biological profiles due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Computational chemistry plays a crucial role in advancing our understanding of plant biology by unraveling the molecular basis of plant-drug interactions and biochemical pathways .
Pharmacokinetics
The molecular weight of this compound is 12822 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
It is known that pyrrolidine derivatives have been associated with a variety of biological activities .
Action Environment
It is known that environmental guidelines and regulations apply to nitrosamines, a class of compounds that includes this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethyl-N-methylpyrrolidin-3-amine can be synthesized through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of arylamines and cyclic ethers in the presence of phosphorus oxychloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This method provides high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-ethyl-N-methylpyrrolidin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of catalysts and materials synthesis
Comparison with Similar Compounds
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
Pyrrolizines: Derivatives with additional fused rings, offering different biological profiles.
Pyrrolidine-2-one: A lactam derivative with distinct chemical properties.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in various applications.
Uniqueness: 1-ethyl-N-methylpyrrolidin-3-amine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties enhance its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-ethyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-5-4-7(6-9)8-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLBMXFGHIAEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3212083.png)
![N-cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3212087.png)
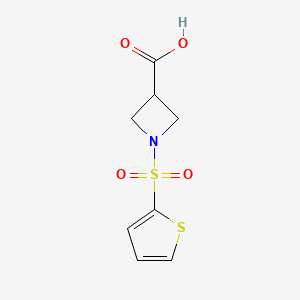
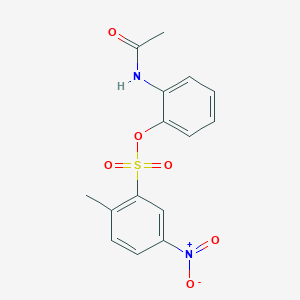

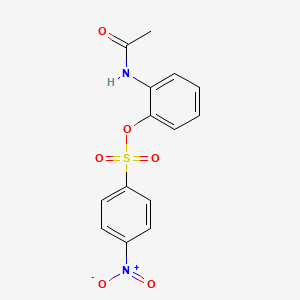


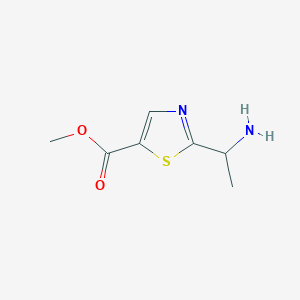
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)
![2-[1-(3-aminophenyl)-N-methylformamido]acetamide](/img/structure/B3212156.png)
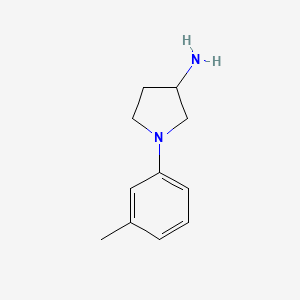

![N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3212168.png)
